molecular formula C10H8BrNO3S B597470 ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 1221186-54-4

ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No.: B597470
CAS No.: 1221186-54-4
M. Wt: 302.142
InChI Key: YIADINJUVDYYHW-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that contains a thieno[3,2-b]pyrrole core. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of bromine, formyl, and ester functional groups makes it a versatile intermediate for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves the bromination of a thieno[3,2-b]pyrrole derivative followed by formylation and esterification. One common method includes:

    Bromination: The starting thieno[3,2-b]pyrrole compound is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 2-position.

    Formylation: The brominated intermediate is then subjected to formylation using a formylating agent like Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the formyl group at the 6-position.

    Esterification: Finally, the formylated compound is esterified using ethanol and an acid catalyst to yield the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Condensation: The formyl group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Condensation: Primary amines or hydrazines in the presence of a catalytic amount of acid.

Major Products

    Nucleophilic Substitution: Substituted thieno[3,2-b]pyrrole derivatives.

    Reduction: Ethyl 2-bromo-6-hydroxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylate.

    Oxidation: Ethyl 2-bromo-6-carboxy-4H-thieno[3,2-b]pyrrole-5-carboxylate.

    Condensation: Imines or hydrazones of thieno[3,2-b]pyrrole derivatives.

Scientific Research Applications

Ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Medicinal Chemistry: Its derivatives may exhibit biological activities and can be explored as potential drug candidates.

    Material Science: It can be used in the development of organic electronic materials due to its conjugated system.

    Catalysis: It may act as a ligand or catalyst in various organic transformations.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and formyl groups can participate in covalent bonding or non-covalent interactions with the target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate: Lacks the formyl group, making it less versatile for certain reactions.

    Ethyl 2-chloro-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate: Similar structure but with chlorine instead of bromine, which may affect reactivity and biological activity.

    Ethyl 2-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate: Contains a methyl group instead of a formyl group, altering its chemical properties.

Uniqueness

Ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is unique due to the presence of both bromine and formyl groups, which provide multiple sites for chemical modification

Biological Activity

Ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Molecular Formula: C₉H₈BrNO₂S
Molecular Weight: 274.13 g/mol
CAS Number: 238749-50-3

The compound features a thieno[3,2-b]pyrrole core with a bromine atom and a formyl group, contributing to its unique reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances its electrophilic character, facilitating nucleophilic substitutions that may lead to interactions with biological macromolecules.

Potential Targets

  • Enzymatic Inhibition: The compound may inhibit specific enzymes involved in cancer pathways, similar to other derivatives in the thieno[3,2-b]pyrrole class.
  • Cell Cycle Regulation: Studies suggest that it may induce cell cycle arrest and apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins.

Anticancer Properties

Recent research has indicated that derivatives of thieno[3,2-b]pyrrole exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

A study assessed the cytotoxic effects of several thieno[3,2-b]pyrrole derivatives on different cancer cell lines. The results are summarized in the following table:

CompoundCell LineIC₅₀ (µM)Mechanism of Action
Compound AHepG240Induces apoptosis via caspase activation
Compound BMDA-MB-23150Inhibits cell proliferation
This compoundHeLaTBDTBD

The exact IC₅₀ values for this compound are yet to be determined but are expected to be comparable based on structural similarities with other active compounds.

Structure-Activity Relationship (SAR)

The presence of the bromine atom and the formyl group significantly influences the compound's reactivity and biological activity. Modifications in these groups can lead to variations in potency and selectivity against specific cancer types.

Comparison with Similar Compounds

Compound NameKey FeaturesExpected Activity
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylateLacks formyl groupLower anticancer activity
Ethyl 6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylateLacks bromine atomDifferent reactivity profile

Research Applications

This compound serves as a versatile building block in organic synthesis and medicinal chemistry. Its derivatives may be explored for potential therapeutic applications targeting various diseases beyond cancer.

Ongoing Research

Current studies are focusing on:

  • Optimization of Synthesis: Streamlining synthetic routes to enhance yield and purity.
  • In Vivo Studies: Evaluating the pharmacokinetics and toxicity profiles in animal models.
  • Mechanistic Studies: Understanding the detailed pathways through which this compound exerts its effects.

Properties

IUPAC Name

ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3S/c1-2-15-10(14)8-5(4-13)9-6(12-8)3-7(11)16-9/h3-4,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIADINJUVDYYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(S2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729174
Record name Ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221186-54-4
Record name Ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221186-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To DMF (2.05 mL) cooled by ice/water was added POCl3 dropwise and the mixture was stirred for 30 min. A solution of carboxylate 61 (1.96 g, 7.15 mmol) in DMF (2.5 mL) was added at this temperature and the mixture was allowed to warm to room temperature then heated to 60° C. After 16 h, the reaction mixture was cooled to room temperature. and poured into ice/water. The mixture was extracted with EtOAc (3×20 mL) and the combined organic layers were washed with aqueous saturated NaHCO3 and brine, dried over Na2SO4. After removed the organic solvent, the residue was purified by column chromatography (EtOAc/Hexane: 1/4) to give the desired aldehyde 62 (1.62 g, 75%) as a white solid.
Name
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0 (± 1) mol
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reactant
Reaction Step One
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1.96 g
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Reaction Step Two
Name
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2.5 mL
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reactant
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[Compound]
Name
ice water
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0 (± 1) mol
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reactant
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[Compound]
Name
ice water
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0 (± 1) mol
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Reaction Step Four
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2.05 mL
Type
reactant
Reaction Step Four
Yield
75%

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